REACTION_SMILES
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[Br:1][c:2]1[c:3]([F:9])[c:4]([F:8])[cH:5][cH:6][cH:7]1.[C:15](=[O:16])([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[N:22]1[CH2:23][C:24](=[O:26])[CH2:25]1.[CH2:10]([Li:11])[CH2:12][CH2:13][CH3:14].[CH2:29]([O:30][CH2:31][CH3:32])[CH3:33].[Cl-:27].[NH4+:28]>>[c:2]1([C:24]2([OH:26])[CH2:23][N:22]([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[CH2:25]2)[c:3]([F:9])[c:4]([F:8])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccc(Br)c1F
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CC(=O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CC(O)(c2cccc(F)c2F)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |